Cas no 6949-43-5 (1-Phenethylpiperidine)

1-Phenethylpiperidine is a piperidine derivative with a phenethyl substituent, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structural features make it valuable for the development of bioactive compounds, particularly in the design of central nervous system (CNS) targeting agents. The compound offers versatility in functionalization due to the reactive nitrogen center and aromatic ring, enabling modifications for tailored pharmacological properties. It is often employed in the synthesis of analgesics, antipsychotics, and other neuroactive molecules. High purity grades ensure consistent performance in research applications, while its stability under standard conditions facilitates handling and storage.
1-Phenethylpiperidine structure
1-Phenethylpiperidine structure
Product Name:1-Phenethylpiperidine
CAS No:6949-43-5
MF:C13H19N
MW:189.29666352272
MDL:MFCD00449573
CID:839423
PubChem ID:9513
Update Time:2025-06-07

1-Phenethylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenethylpiperidine
    • 1-(2-phenylethyl)piperidine
    • 1-(2-phenylethyl)piperidineHI
    • Piperidine, 1-(2-phenylethyl)-
    • N-(2-Phenylethyl)piperidine
    • N-phenethylpiperidine
    • 1-Piperidino-2-phenylethane
    • 1-phenethyl-piperidine
    • 1-(2-phenylethyl)piperidine HI
    • phenethylpiperidine
    • 1-Piperidino-2-phenyl-aethan
    • PIPERIDINE, 1-PHENETHYL-
    • 1-Piperidino-2-phenyl-aethan [German]
    • DBDVAKGHPZJLTH-UHFFFAOYSA-N
    • InChI=1/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
    • FMP-199
    • UNII-5TY7C52M7F
    • 1-(2-Phenylethyl)piperidine #
    • SCHEMBL917609
    • DTXSID5059822
    • BDBM50109389
    • J-505048
    • 5-20-02-00064 (Beilstein Handbook Reference)
    • A866821
    • AI3-11531
    • 332-14-9
    • AS-57452
    • 5TY7C52M7F
    • CHEMBL75228
    • AKOS006242111
    • CS-0451167
    • NCGC00184305-02
    • NCGC00184305-01
    • 6949-43-5
    • DBDVAKGHPZJLTH-UHFFFAOYSA-
    • EINECS 206-362-8
    • BRN 0137585
    • NSC-122975
    • AC927
    • N-Boc-3-ethylpyrrolidine-
    • EN300-8588965
    • NS00029439
    • Z137504398
    • A11735
    • 1-(2-phenylethyl)piperidine hydriodide
    • MDL: MFCD00449573
    • Inchi: 1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2
    • InChI Key: DBDVAKGHPZJLTH-UHFFFAOYSA-N
    • SMILES: N1(CCC2C=CC=CC=2)CCCCC1
    • BRN: 0137585

Computed Properties

  • Exact Mass: 189.151749610g/mol
  • Monoisotopic Mass: 189.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2
  • XLogP3: 3.1

1-Phenethylpiperidine Pricemore >>

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